

An In-depth Technical Guide to the Isomers of C7H5Br2NO2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-3-(bromomethyl)-5-nitrobenzene

Cat. No.: B161366

[Get Quote](#)

This guide provides a comprehensive technical overview of the structural isomers of the chemical formula C7H5Br2NO2. Primarily focusing on the dibromonitrotoluene series, this document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the intricacies of their nomenclature, structural elucidation, synthesis, and key properties, offering field-proven insights into their scientific context.

Part 1: Structural Isomerism and IUPAC Nomenclature

The molecular formula C7H5Br2NO2 most commonly corresponds to a set of structural isomers where a toluene backbone is substituted with two bromine atoms and one nitro group. The systematic naming of these isomers is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), ensuring an unambiguous descriptor for each unique structure.^{[1][2][3]} The primary principle involves identifying the parent hydrocarbon (toluene in this case) and numbering the carbon atoms of the benzene ring such that the substituents receive the lowest possible locants.

The possible isomers of dibromonitrotoluene are numerous, arising from the various possible arrangements of the three substituents on the six-carbon benzene ring. Below is a table summarizing some of the identified isomers with their IUPAC names.

Isomer	IUPAC Name	CAS Number
Isomer 1	1,5-dibromo-3-methyl-2-nitrobenzene	76435-23-9 ^[4]
Isomer 2	2,6-dibromo-4-nitrotoluene	110127-07-6 ^[5] [^[6]]

It is important to note that other structural arrangements bearing different functional groups could theoretically exist for C₇H₅Br₂NO₂, but the dibromonitrotoluene scaffold is the most prevalent and well-documented.

Principles of IUPAC Nomenclature in Substituted Benzenes

The naming convention for these compounds follows a clear set of priorities. For toluene derivatives, the methyl group is attached to carbon 1 of the benzene ring. The remaining substituents are then numbered to give them the lowest possible locants. If a conflict in numbering arises, alphabetical order of the substituents is taken into consideration.

Caption: IUPAC numbering of the toluene ring and the structures of two dibromonitrotoluene isomers.

Part 2: Physicochemical Properties and Spectroscopic Characterization

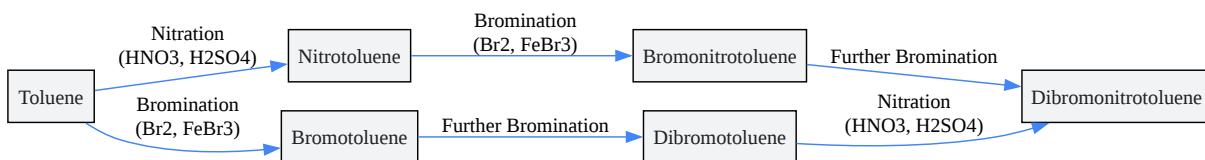
The physical and chemical properties of the C₇H₅Br₂NO₂ isomers are dictated by the nature and position of the substituents on the benzene ring. The presence of two heavy bromine atoms significantly increases the molecular weight, while the nitro group, being a strong electron-withdrawing group, influences the electronic properties and reactivity of the molecule.

Property	2,6-dibromo-4-nitrotoluene
Molecular Formula	C ₇ H ₅ Br ₂ NO ₂ [6]
Molecular Weight	294.93 g/mol [6]
Appearance	Solid (expected)
Melting Point	Data not readily available
Boiling Point	Data not readily available

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of these isomers.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information about the number and chemical environment of the protons on the benzene ring and the methyl group. The splitting patterns would be indicative of the substitution pattern. ¹³C NMR would show distinct signals for each carbon atom in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-H stretching of the aromatic ring and the methyl group, and C-Br stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (79Br and 81Br in nearly a 1:1 ratio) would result in a characteristic M, M+2, and M+4 pattern for the molecular ion peak, confirming the presence of two bromine atoms. The NIST WebBook provides mass spectrum data for 2,6-dibromo-4-nitrotoluene.[\[5\]](#)


Part 3: Synthesis Strategies

The synthesis of dibromonitrotoluene isomers typically involves electrophilic aromatic substitution reactions on a toluene or a substituted toluene precursor. The choice of starting

material and the sequence of reactions are crucial for achieving the desired substitution pattern due to the directing effects of the substituents.

General Synthetic Approach

A common strategy involves a multi-step synthesis that carefully orchestrates the introduction of the bromine and nitro groups. The methyl group is an ortho-, para-director and an activating group, while the nitro group is a meta-director and a deactivating group. Bromine is also an ortho-, para-director but is a deactivating group.

[Click to download full resolution via product page](#)

Caption: Potential synthetic pathways for dibromonitrotoluene isomers.

Step-by-Step Protocol for a Plausible Synthesis of a Dibromonitrotoluene Isomer (General Example):

- Nitration of Toluene: Toluene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, yielding a mixture of ortho- and para-nitrotoluene.
- Separation of Isomers: The ortho- and para-nitrotoluene isomers are separated using techniques like fractional distillation or chromatography.
- Bromination: The desired nitrotoluene isomer is then subjected to bromination using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The directing effect of the methyl and nitro groups will determine the position of the first bromine atom.
- Second Bromination: A second bromination step is carried out to introduce the second bromine atom. The reaction conditions might need to be harsher due to the deactivating effect of the existing substituents.

- Purification: The final product is purified using recrystallization or chromatography.

The causality behind these choices lies in leveraging the directing effects of the substituents. For instance, nitrating toluene first places a meta-directing nitro group, which will then influence the position of subsequent bromination. Conversely, brominating first would lead to ortho- and para-bromotoluene, and the subsequent nitration and bromination would be directed by both the methyl and bromine groups.

Part 4: Applications and Research Interest

Dibromonitrotoluene isomers are primarily of interest as intermediates in organic synthesis. The presence of multiple reactive sites—the nitro group which can be reduced to an amine, the bromine atoms which can participate in cross-coupling reactions, and the methyl group which can be oxidized—makes them versatile building blocks for the synthesis of more complex molecules. These molecules could find potential applications in the development of pharmaceuticals, agrochemicals, and dyes.

References

- PubChem. (n.d.). Dibromo-nitroaniline | C6H4Br2N2O2. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,4-Dibromo-6-nitrophenol | C6H3Br2NO3. National Center for Biotechnology Information.
- PubChem. (n.d.). Phenol, 2,6-dibromo-4-nitro- | C6H3Br2NO3. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,5-Dibromo-2-nitrotoluene | C7H5Br2NO2. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,5-Dibromo-4-nitrophenol | C6H3Br2NO3. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,6-Dibromophenol | C6H4Br2O. National Center for Biotechnology Information.
- NIST. (n.d.). Phenol, 2,6-dibromo-4-nitro-. NIST Chemistry WebBook.
- PubChem. (n.d.). 2-Bromo-3,5-dinitrobenzoic acid | C7H3BrN2O6. National Center for Biotechnology Information.
- NIST. (n.d.). 2,6-Dibromo-4-nitrotoluene. NIST Chemistry WebBook.

- PubChem. (n.d.). 2,4-Dibromoaniline | C6H5Br2N. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Bromo-5-nitrotoluene | C7H6BrNO2. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,5-Dibromobenzaldehyde | C7H4Br2O. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Bromobenzaldehyde.
- PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Bromo-3-nitroaniline | C6H5BrN2O2. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,4-Dibromobenzaldehyde | C7H4Br2O. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 3-Bromobenzaldehyde.
- PubChem. (n.d.). 3,5-Dibromosalicylic acid | C7H4Br2O3. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Bromo-2-nitrotoluene | C7H6BrNO2. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 2,6-Dibromo-4-nitroaniline.
- eCampusOntario Pressbooks. (n.d.). Isomers and Naming Based on According to IUPAC Nomenclature.
- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.
- NIST. (n.d.). 2,4-Dinitrobenzoic acid. NIST Chemistry WebBook.
- Michigan State University. (n.d.). Organic Nomenclature. Department of Chemistry.
- Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.
- PubChem. (n.d.). 3,5-Dinitrobenzoic acid | C7H4N2O6. National Center for Biotechnology Information.
- eCampusOntario Pressbooks. (n.d.). 20.3 Isomers of Alkanes and IUPAC Nomenclature.
- Chemistry LibreTexts. (2023). 1.5: Naming Alkanes - Isomers & An Introduction to Chemical Nomenclature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. app.pandai.org [app.pandai.org]
- 2. Organic Nomenclature [www2.chemistry.msu.edu]
- 3. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. 3,5-Dibromo-2-nitrotoluene | C7H5Br2NO2 | CID 50997922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dibromo-4-nitrotoluene [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of C7H5Br2NO2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161366#iupac-name-for-c7h5br2no2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com